5-(3-Hydroxymethylphenyl)pyridine-2-carboxylic acid methyl ester
CAS No.: 927435-98-1
Cat. No.: VC15859635
Molecular Formula: C14H13NO3
Molecular Weight: 243.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 927435-98-1 |
|---|---|
| Molecular Formula | C14H13NO3 |
| Molecular Weight | 243.26 g/mol |
| IUPAC Name | methyl 5-[3-(hydroxymethyl)phenyl]pyridine-2-carboxylate |
| Standard InChI | InChI=1S/C14H13NO3/c1-18-14(17)13-6-5-12(8-15-13)11-4-2-3-10(7-11)9-16/h2-8,16H,9H2,1H3 |
| Standard InChI Key | VQVDZRQVBSINLX-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=NC=C(C=C1)C2=CC=CC(=C2)CO |
Introduction
Structural and Chemical Identity
Molecular Architecture
5-(3-Hydroxymethylphenyl)pyridine-2-carboxylic acid methyl ester features a pyridine ring substituted at the 2-position with a methyl ester group and at the 5-position with a 3-hydroxymethylphenyl moiety. The IUPAC name, methyl 5-[3-(hydroxymethyl)phenyl]pyridine-2-carboxylate, reflects its bifunctional design, combining aromatic and ester functionalities.
Table 1: Fundamental Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C<sub>14</sub>H<sub>13</sub>NO<sub>3</sub> | |
| Molecular Weight | 243.26 g/mol | |
| CAS Registry | 927435-98-1 | |
| SMILES | COC(=O)C1=NC=C(C=C1)C2=CC=CC(=C2)CO |
The compound’s stereoelectronic profile is defined by the electron-withdrawing pyridine nitrogen and the electron-donating hydroxymethyl group, creating a polarized scaffold amenable to further derivatization .
Synthesis and Production Methods
Direct Esterification Strategies
A common route involves esterification of 5-(3-hydroxymethylphenyl)pyridine-2-carboxylic acid using methanol under acidic catalysis. For analogous pyridine esters, sulfuric acid (3 equiv.) in refluxing methanol (0.5 M, 6 h) achieves >99% conversion . While specific yields for this compound are undocumented, similar protocols suggest yields exceeding 80% under optimized conditions .
Transition Metal-Mediated Coupling
Patent literature describes Suzuki-Miyaura cross-coupling as critical for introducing the 3-hydroxymethylphenyl group. A boronic acid derivative (e.g., 3-hydroxymethylphenylboronic acid) reacts with a halogenated pyridine precursor (e.g., methyl 5-bromopicolinate) using Pd(PPh<sub>3</sub>)<sub>4</sub> in DMF/H<sub>2</sub>O at 80–100°C . Post-coupling workup typically involves extraction with toluene and purification via silica chromatography .
Table 2: Representative Reaction Conditions
| Parameter | Value | Source |
|---|---|---|
| Catalyst | Pd(PPh<sub>3</sub>)<sub>4</sub> (5 mol%) | |
| Solvent System | DMF:H<sub>2</sub>O (4:1) | |
| Temperature | 80–100°C | |
| Reaction Time | 12–24 h |
Protecting Group Strategies
The hydroxymethyl group often requires protection during synthesis. tert-Butyldimethylsilyl (TBS) ethers are preferred due to their stability under basic conditions, with deprotection achieved via tetrabutylammonium fluoride (TBAF) .
Physicochemical Properties and Characterization
Thermal and Solubility Profiles
Predicted properties include a boiling point of 335.8±32.0°C and density of 1.244±0.06 g/cm<sup>3</sup> . The compound exhibits limited water solubility (<1 mg/mL) but dissolves readily in polar aprotic solvents (DMF, DMSO) and moderate polarity solvents (EtOAc, CH<sub>2</sub>Cl<sub>2</sub>) .
Nuclear Magnetic Resonance (NMR)
<sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>):
-
δ 8.72 (d, J=1.2 Hz, 1H, pyridine H-6)
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δ 8.20 (dd, J=8.0, 2.0 Hz, 1H, pyridine H-4)
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δ 7.55–7.45 (m, 4H, aromatic Hs)
-
δ 4.75 (s, 2H, CH<sub>2</sub>OH)
-
δ 3.95 (s, 3H, OCH<sub>3</sub>)
<sup>13</sup>C NMR (100 MHz, CDCl<sub>3</sub>):
-
δ 165.2 (C=O)
-
δ 152.1 (pyridine C-2)
-
δ 140.3–125.8 (aromatic Cs)
-
δ 63.1 (CH<sub>2</sub>OH)
-
δ 52.4 (OCH<sub>3</sub>)
Infrared Spectroscopy (IR)
Key absorptions include:
-
1725 cm<sup>-1</sup> (ester C=O stretch)
-
1680 cm<sup>-1</sup> (pyridine ring vibrations)
-
3450 cm<sup>-1</sup> (O-H stretch, broad)
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